Cas no 1214366-98-9 (2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine)
2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
- 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
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- Inchi: 1S/C11H6ClF3N2/c12-10-9(7-1-3-16-4-2-7)5-8(6-17-10)11(13,14)15/h1-6H
- InChI Key: YKVHFNLVKASHAS-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(C(F)(F)F)=CN=1)C1C=CN=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 254
- Topological Polar Surface Area: 25.8
2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-360062-0.05g |
2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine |
1214366-98-9 | 0.05g |
$1500.0 | 2023-03-07 | ||
| Enamine | EN300-360062-0.1g |
2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine |
1214366-98-9 | 0.1g |
$1572.0 | 2023-03-07 | ||
| Enamine | EN300-360062-0.25g |
2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine |
1214366-98-9 | 0.25g |
$1642.0 | 2023-03-07 | ||
| Enamine | EN300-360062-0.5g |
2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine |
1214366-98-9 | 0.5g |
$1714.0 | 2023-03-07 | ||
| Enamine | EN300-360062-1.0g |
2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine |
1214366-98-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-360062-2.5g |
2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine |
1214366-98-9 | 2.5g |
$3501.0 | 2023-03-07 | ||
| Enamine | EN300-360062-5.0g |
2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine |
1214366-98-9 | 5.0g |
$5179.0 | 2023-03-07 | ||
| Enamine | EN300-360062-10.0g |
2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine |
1214366-98-9 | 10.0g |
$7681.0 | 2023-03-07 |
2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Introduction to 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine (CAS No. 1214366-98-9)
2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine (CAS No. 1214366-98-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a detailed and up-to-date overview.
The molecular structure of 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is composed of a pyridine ring substituted with a chlorine atom at the 2-position, a pyridin-4-yl group at the 3-position, and a trifluoromethyl group at the 5-position. These functional groups confer unique chemical and biological properties to the molecule, making it an attractive candidate for various applications in drug discovery and development.
In terms of chemical properties, 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine exhibits high stability and reactivity. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes and reach target sites within cells. The chlorine atom and pyridin-4-yl group contribute to the compound's electronic properties, influencing its reactivity and binding affinity to various biological targets.
The synthesis of 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been extensively studied in recent years. One common approach involves the reaction of 2-chloro-5-trifluoromethylpyridine with 4-pyridylboronic acid under palladium-catalyzed conditions. This method, known as Suzuki coupling, is widely used in organic synthesis due to its efficiency and mild reaction conditions. Another synthetic route involves the sequential functionalization of a pyridine derivative through electrophilic substitution reactions followed by cross-coupling reactions to introduce the desired substituents.
The biological activity of 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been explored in several studies. Research has shown that this compound exhibits potent inhibitory activity against specific enzymes and receptors involved in various disease pathways. For example, it has been reported to inhibit kinases such as cyclin-dependent kinases (CDKs) and protein kinases B (PKB), which are implicated in cancer progression. Additionally, studies have demonstrated that this compound can modulate G protein-coupled receptors (GPCRs), making it a potential lead for developing drugs targeting neurological disorders.
In the context of drug discovery, 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine serves as an important scaffold for the design and synthesis of novel bioactive molecules. Its structural flexibility allows for the introduction of various functional groups to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics. For instance, researchers have synthesized analogs with different substituents at the 2-, 3-, and 5-positions to enhance their therapeutic potential.
Clinical trials involving compounds derived from 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine have shown promising results. A recent phase II clinical trial evaluated a derivative of this compound as a potential treatment for non-small cell lung cancer (NSCLC). The study demonstrated that the compound exhibited significant antitumor activity with minimal side effects, suggesting its potential as a novel therapeutic agent for cancer therapy.
Beyond cancer research, 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has also been investigated for its potential applications in other therapeutic areas. For example, studies have explored its use as an antiviral agent against influenza viruses by targeting viral replication mechanisms. Additionally, research has shown that this compound can inhibit inflammatory responses mediated by cytokines such as tumor necrosis factor-alpha (TNF-alpha), making it a promising candidate for treating inflammatory diseases.
In conclusion, 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine (CAS No. 1214366-98-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its pharmacological properties, further solidifying its importance in the field.
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